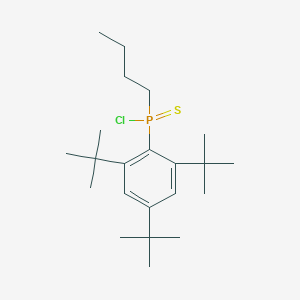
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a 2,4,6-tri-tert-butylphenyl group, and a phosphinothioic chloride moiety
Méthodes De Préparation
The synthesis of Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride and butyl alcohol. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride involves its interaction with molecular targets through its reactive phosphinothioic chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride can be compared with similar compounds such as:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
Phosphinothioic acid derivatives: Used in various chemical reactions and applications.
Phosphine derivatives: Widely used in catalysis and organic synthesis
Propriétés
Numéro CAS |
89566-79-0 |
|---|---|
Formule moléculaire |
C22H38ClPS |
Poids moléculaire |
401.0 g/mol |
Nom IUPAC |
butyl-chloro-sulfanylidene-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H38ClPS/c1-11-12-13-24(23,25)19-17(21(5,6)7)14-16(20(2,3)4)15-18(19)22(8,9)10/h14-15H,11-13H2,1-10H3 |
Clé InChI |
UZCKMYCCCSAOBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=S)(C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
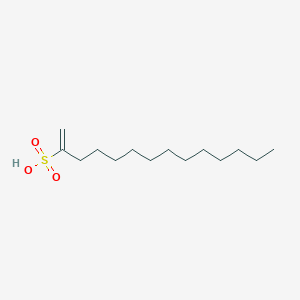
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
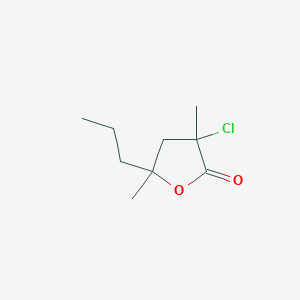
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
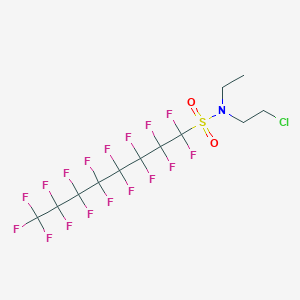
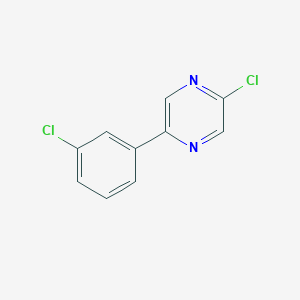
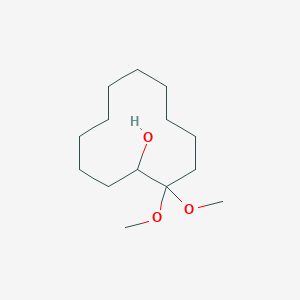

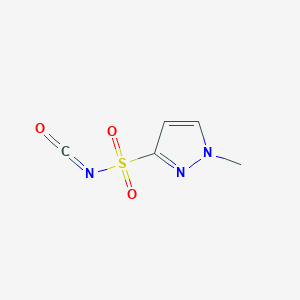
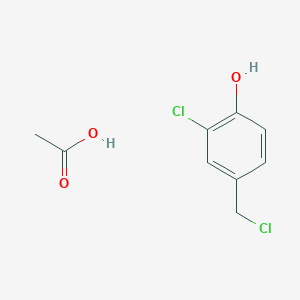
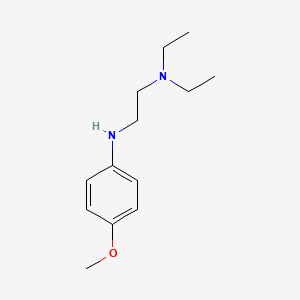
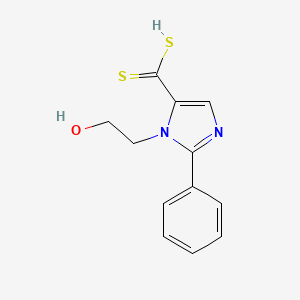
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
